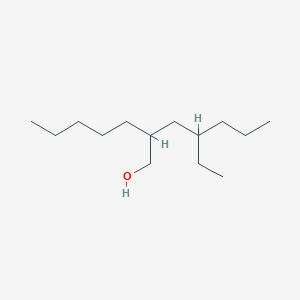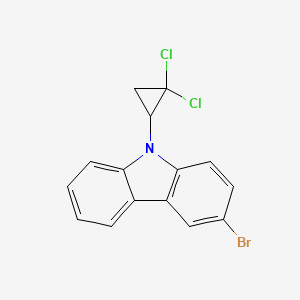
3-Bromo-9-(2,2-dichlorocyclopropyl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-9-(2,2-dichlorocyclopropyl)-9H-carbazole is an organohalogen compound that features a bromine atom and a dichlorocyclopropyl group attached to a carbazole core. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-9-(2,2-dichlorocyclopropyl)-9H-carbazole typically involves the bromination of 9-(2,2-dichlorocyclopropyl)-9H-carbazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized reaction conditions to ensure high yield and purity, possibly using continuous flow reactors for better control over reaction parameters.
化学反応の分析
Types of Reactions
3-Bromo-9-(2,2-dichlorocyclopropyl)-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The carbazole core can be oxidized to form carbazole-3,6-dione derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 9-(2,2-dichlorocyclopropyl)-9H-carbazole.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: 9-(2,2-dichlorocyclopropyl)-9H-carbazole derivatives with various functional groups.
Oxidation: Carbazole-3,6-dione derivatives.
Reduction: 9-(2,2-dichlorocyclopropyl)-9H-carbazole.
科学的研究の応用
3-Bromo-9-(2,2-dichlorocyclopropyl)-9H-carbazole has several applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Pharmaceuticals: Potential intermediate in the synthesis of biologically active carbazole derivatives with anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: Utilized in the development of novel polymers and materials with unique electronic and optical properties.
作用機序
The mechanism of action of 3-Bromo-9-(2,2-dichlorocyclopropyl)-9H-carbazole depends on its application. In organic electronics, it acts as a charge transport material, facilitating the movement of electrons or holes. In pharmaceuticals, its biological activity is often related to its ability to intercalate with DNA or inhibit specific enzymes, though detailed pathways and molecular targets are subject to ongoing research.
類似化合物との比較
Similar Compounds
9-(2,2-Dichlorocyclopropyl)-9H-carbazole: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromo-9H-carbazole: Lacks the dichlorocyclopropyl group, affecting its electronic properties and reactivity.
9-(2,2-Dichlorocyclopropyl)-3,6-dibromo-9H-carbazole: Contains additional bromine atoms, increasing its reactivity and potential for further functionalization.
Uniqueness
3-Bromo-9-(2,2-dichlorocyclopropyl)-9H-carbazole is unique due to the presence of both a bromine atom and a dichlorocyclopropyl group, which confer distinct electronic properties and reactivity patterns. This makes it a versatile intermediate for various chemical transformations and applications in multiple fields.
特性
CAS番号 |
90279-56-4 |
|---|---|
分子式 |
C15H10BrCl2N |
分子量 |
355.1 g/mol |
IUPAC名 |
3-bromo-9-(2,2-dichlorocyclopropyl)carbazole |
InChI |
InChI=1S/C15H10BrCl2N/c16-9-5-6-13-11(7-9)10-3-1-2-4-12(10)19(13)14-8-15(14,17)18/h1-7,14H,8H2 |
InChIキー |
SIBDVVFTZDKWQQ-UHFFFAOYSA-N |
正規SMILES |
C1C(C1(Cl)Cl)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


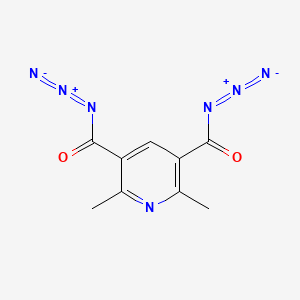
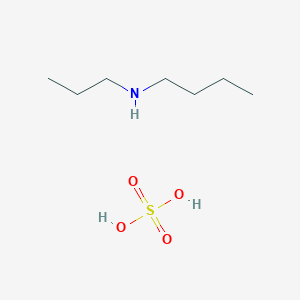
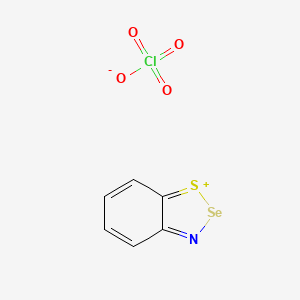
![5-[(3-Ethoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate](/img/structure/B14355348.png)
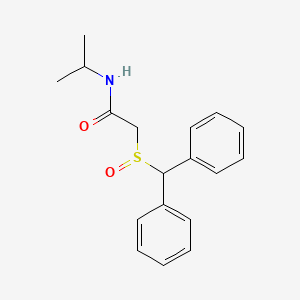
![3-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]propanoic acid](/img/structure/B14355366.png)

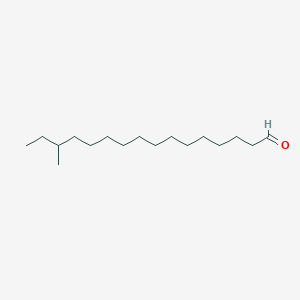
![5-Fluorotetracyclo[8.2.1.0~2,9~.0~3,8~]trideca-3,5,7-triene](/img/structure/B14355381.png)
![Dispiro[2.2.2~6~.2~3~]dec-9-ene-4,4,5,5-tetracarbonitrile](/img/structure/B14355389.png)
![5-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid](/img/structure/B14355390.png)
![N-[1-(1H-Benzimidazol-1-yl)-3-methyl-1-oxobutan-2-yl]formamide](/img/structure/B14355394.png)
![2-[(Furan-2-yl)methoxy]-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one](/img/structure/B14355396.png)
